molecular formula C5H3NOS B3053938 3-Hydroxythiophene-2-carbonitrile CAS No. 57059-19-5

3-Hydroxythiophene-2-carbonitrile

Cat. No.: B3053938
CAS No.: 57059-19-5
M. Wt: 125.15 g/mol
InChI Key: WAPUQRUUNVTMJA-UHFFFAOYSA-N
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Description

3-Hydroxythiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3NOS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, with a hydroxyl group at the third position and a cyano group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxythiophene-2-carbonitrile typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxythiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form thiophene-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming 3-hydroxythiophene-2-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used for substitution reactions.

Major Products:

    Oxidation: Thiophene-2,3-dicarboxylic acid derivatives.

    Reduction: 3-Hydroxythiophene-2-amine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxythiophene-2-carbonitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or interact with receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which are useful in pain management and anesthesia .

Comparison with Similar Compounds

    Thiophene-2-carbonitrile: Lacks the hydroxyl group at the third position.

    3-Hydroxythiophene-2-carboxylic acid: Contains a carboxyl group instead of a cyano group.

    2-Aminothiophene-3-carbonitrile: Contains an amino group instead of a hydroxyl group.

Comparison: 3-Hydroxythiophene-2-carbonitrile is unique due to the presence of both a hydroxyl group and a cyano group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields. The hydroxyl group enhances its solubility in polar solvents, while the cyano group provides a site for further chemical modifications.

Properties

IUPAC Name

3-hydroxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NOS/c6-3-5-4(7)1-2-8-5/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPUQRUUNVTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481525
Record name 2-Thiophenecarbonitrile, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-19-5
Record name 2-Thiophenecarbonitrile, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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